3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring .
Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure to “3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione”, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and tested for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anticancer Activity
Triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Energetic Materials
Compounds with a fused-triazole structure have been highlighted for their application potential as energetic materials due to their good thermal stabilities and comparable detonation properties .
Antifungal Activity
Triazolo[4,3-a]pyrazine derivatives have been found to show excellent antifungal activities against several fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus and Candida albicans .
Antitumor Activity
A compound with a similar structure to “3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, resulting in the prevention of cell division and proliferation . This interaction can lead to apoptosis induction within certain cells, such as HCT cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from moving from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
properties
IUPAC Name |
8-(4-fluorophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRUWRJNYXQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16809458 |
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